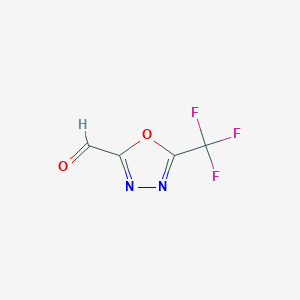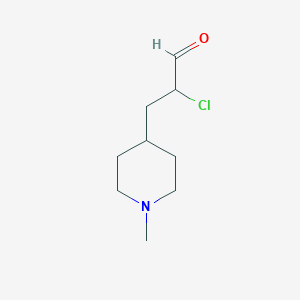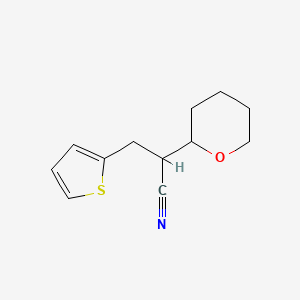
2-(Oxan-2-yl)-3-thiophen-2-ylpropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Oxan-2-yl)-3-thiophen-2-ylpropanenitrile is an organic compound that features a unique combination of an oxane ring, a thiophene ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxan-2-yl)-3-thiophen-2-ylpropanenitrile typically involves the reaction of thiophene derivatives with oxane-containing compounds under specific conditions. One common method involves the use of a base-catalyzed reaction where the thiophene derivative is reacted with an oxane-containing halide in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Oxan-2-yl)-3-thiophen-2-ylpropanenitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The oxane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted oxane derivatives.
Scientific Research Applications
2-(Oxan-2-yl)-3-thiophen-2-ylpropanenitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Oxan-2-yl)-3-thiophen-2-ylpropanenitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxane and thiophene rings can facilitate interactions with hydrophobic pockets, while the nitrile group can form hydrogen bonds or coordinate with metal ions.
Comparison with Similar Compounds
Similar Compounds
2-(Oxan-2-yl)-3-furanylpropanenitrile: Similar structure but with a furan ring instead of a thiophene ring.
2-(Oxan-2-yl)-3-phenylpropanenitrile: Contains a phenyl ring instead of a thiophene ring.
2-(Oxan-2-yl)-3-pyridylpropanenitrile: Features a pyridine ring in place of the thiophene ring.
Uniqueness
2-(Oxan-2-yl)-3-thiophen-2-ylpropanenitrile is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its analogs. The combination of the oxane ring and the nitrile group further enhances its versatility in various chemical reactions and applications.
Properties
Molecular Formula |
C12H15NOS |
|---|---|
Molecular Weight |
221.32 g/mol |
IUPAC Name |
2-(oxan-2-yl)-3-thiophen-2-ylpropanenitrile |
InChI |
InChI=1S/C12H15NOS/c13-9-10(8-11-4-3-7-15-11)12-5-1-2-6-14-12/h3-4,7,10,12H,1-2,5-6,8H2 |
InChI Key |
FDVNVJSETZBEHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)C(CC2=CC=CS2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5AR,9AR)-1-Benzyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine](/img/structure/B13032335.png)
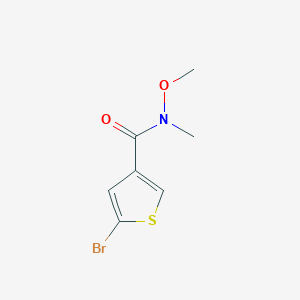
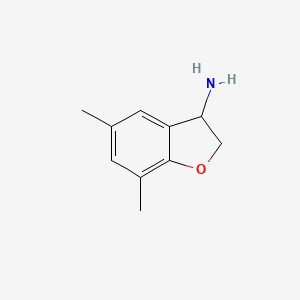
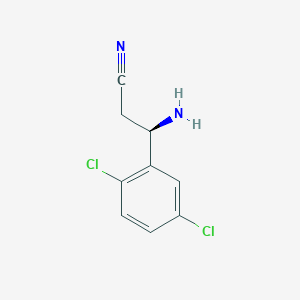
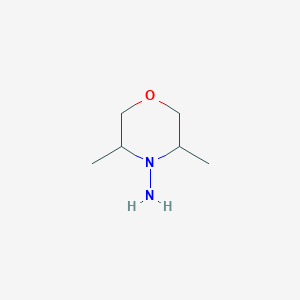
![(3S)-3-Amino-3-[2-hydroxy-4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13032361.png)
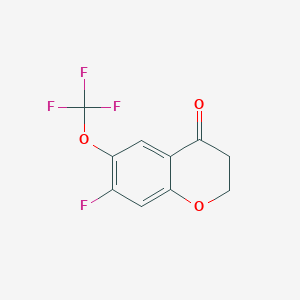
![1-Methyl-6-phenyl-3-(p-tolyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13032378.png)



![Tert-butyl 2-but-3-ynyl-2,9-diazaspiro[5.5]undecane-9-carboxylate;oxalic acid](/img/structure/B13032411.png)
